D-Lyxose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4S,5R)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AGQMPKSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046540 |

Source

|

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | D-Lyxose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1114-34-7 |

Source

|

| Record name | D-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stereochemistry of D-Lyxose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, an aldopentose monosaccharide, is a C2 epimer of D-Xylose and a C4 epimer of D-Ribose. While less common in nature than its diastereomers, this compound and its derivatives play crucial roles in various biological processes and serve as important chiral building blocks in the synthesis of bioactive molecules and pharmaceuticals. A thorough understanding of its stereochemistry is fundamental for researchers in glycobiology, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemical features of this compound, including its structural representations, conformational analysis, and the experimental protocols used for its characterization.

Absolute and Relative Configuration

The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups along its five-carbon backbone. As a D-sugar, the hydroxyl group on the chiral center furthest from the carbonyl group (C4) is on the right side in its Fischer projection.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional chiral molecule. For this compound, the hydroxyl groups at C2 and C3 are on the left, while the hydroxyl group at C4 is on the right.

Haworth Projections

In aqueous solution, this compound predominantly exists as a cyclic hemiacetal, forming a five-membered furanose ring or a six-membered pyranose ring. The anomeric carbon (C1) can exist in two stereoisomeric forms, designated as α and β. In the Haworth projection, the α-anomer has the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group (C5), while the β-anomer has it on the same side.

Chair Conformations

The six-membered pyranose ring of this compound is not planar and adopts stable chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. In the ¹C₄ conformation, C1 is up and C4 is down, while in the ⁴C₁ conformation, C4 is up and C1 is down. The relative stability of these conformers depends on the orientation (axial or equatorial) of the bulky hydroxyl and hydroxymethyl groups.

Quantitative Stereochemical Data

The stereochemistry of this compound can be quantitatively described by various experimental parameters.

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]D | |||

| D-(-)-Lyxose | -13.5° (initial) to -16.3° (equilibrium) | c=1, H₂O, 20°C | [1] |

| L-(+)-Lyxose | +13.5° (initial) | c=1, H₂O, 20°C | [1] |

| 1H-NMR Chemical Shifts (δ, ppm) | |||

| α-pyranose anomeric proton (H-1) | ~5.1 | D₂O | [2] |

| β-pyranose anomeric proton (H-1) | ~4.6 | D₂O | [2] |

| 13C-NMR Chemical Shifts (δ, ppm) | |||

| α-pyranose anomeric carbon (C-1) | 95.5 | D₂O | |

| β-pyranose anomeric carbon (C-1) | 95.9 | D₂O | |

| α-pyranose C-2 | 71.5 | D₂O | |

| β-pyranose C-2 | 71.5 | D₂O | |

| α-pyranose C-3 | 72.0 | D₂O | |

| β-pyranose C-3 | 74.2 | D₂O | |

| α-pyranose C-4 | 69.0 | D₂O | |

| β-pyranose C-4 | 68.0 | D₂O | |

| α-pyranose C-5 | 64.6 | D₂O | |

| β-pyranose C-5 | 65.7 | D₂O | |

| Conformer Population in Solution | |||

| α-anomer | 66% | D₂O, 298 K | [2] |

| β-anomer | 34% | D₂O, 298 K | [2] |

| Conformer Population in Gas Phase | |||

| α-anomer (⁴C₁ and ¹C₄ chairs) | 60% | [2] | |

| β-anomer (⁴C₁ chair) | 40% | [2] |

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound relies on a combination of spectroscopic and physical methods.

Polarimetry

Objective: To measure the optical rotation of a this compound solution, which is a characteristic physical property of a chiral molecule.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent, typically water.

-

Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589.3 nm) as the light source.

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank).

-

Fill the polarimeter tube (of a known path length, e.g., 1 dm) with the this compound solution, ensuring no air bubbles are present in the light path.

-

Measure the angle of rotation (α) of the plane-polarized light.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry and conformational preferences of this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

Acquire a 1D ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing information about the conformation.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the anomeric proton and carbon are diagnostic of the α and β configurations.

-

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (e.g., ³JH1,H2) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This information is crucial for determining the relative stereochemistry and the preferred chair conformation of the pyranose ring. For instance, a large coupling constant (typically 8-10 Hz) indicates an axial-axial relationship between the protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Biological Relevance and Signaling Pathway

This compound can be metabolized by certain microorganisms through the action of this compound isomerase, which converts this compound into D-xylulose. D-xylulose can then enter the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.

Conclusion

The stereochemistry of this compound is a multifaceted topic encompassing its absolute and relative configurations, as well as its conformational dynamics in different environments. A comprehensive understanding of these stereochemical features, elucidated through techniques such as polarimetry and NMR spectroscopy, is essential for its application in scientific research and drug development. The ability to precisely control and characterize the stereochemistry of this compound and its derivatives is paramount for the design and synthesis of novel therapeutic agents with enhanced efficacy and specificity.

References

The Enigmatic Pentose: A Technical Guide to D-Lyxose Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a five-carbon aldopentose sugar, holds significant interest in the fields of biochemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of novel nucleoside analogs with potential antiviral and anticancer properties, as well as other bioactive molecules. However, unlike its abundant epimer D-xylose, this compound is notably rare in the natural world. This guide provides a comprehensive overview of the known natural occurrences of this compound, and pivots to the more prevalent and practical methods of its production through enzymatic synthesis. We will delve into the detailed experimental protocols for these enzymatic conversions and illustrate the key pathways involved.

Natural Occurrences: A Tale of Scarcity

Contrary to many other monosaccharides that are widespread in plants and other organisms, this compound is found in very limited quantities in nature. The primary confirmed natural source of this compound is as a constituent of bacterial glycolipids[1]. Its scarcity in biomass makes direct extraction an unviable method for obtaining this valuable pentose.

Due to this natural rarity, quantitative data on the abundance of this compound in various natural sources is not available in scientific literature. The focus of research has consequently shifted towards efficient and scalable methods for its synthesis.

Biotechnological Production of this compound

The most effective and widely researched methods for producing this compound involve the enzymatic isomerization of more abundant sugars. This biotransformation approach offers high specificity and milder reaction conditions compared to complex chemical synthesis routes. The key enzymes in this process are isomerases that catalyze the interconversion of aldoses and ketoses.

A common strategy for this compound production is a two-step enzymatic process starting from the readily available D-xylose[2]:

-

Isomerization of D-Xylose to D-Xylulose: D-Xylose Isomerase (XI) is employed to convert D-xylose into its ketose isomer, D-xylulose.

-

Isomerization of D-Xylulose to this compound: this compound Isomerase (LI) or in some cases, D-Mannose Isomerase (MI), which exhibits activity on D-xylulose, is then used to convert D-xylulose into this compound[2].

The following diagram illustrates this enzymatic production workflow:

Experimental Protocols

Protocol 1: this compound Isomerase Activity Assay

This protocol outlines a standard method for determining the activity of a this compound Isomerase (LI) by measuring the formation of D-xylulose from this compound.

1. Reagents and Buffers:

-

Buffer: 50 mM Bis-Tris buffer (or sodium phosphate buffer), pH 6.5-7.0.

-

Substrate: 50 mM this compound solution in the assay buffer.

-

Cofactor: 1 mM MnCl₂ or CoCl₂ solution in the assay buffer. Divalent cations like Mn²⁺ or Co²⁺ are often required for the activity of this compound isomerases[3][4][5].

-

Enzyme: Purified this compound Isomerase at a suitable dilution.

-

Stop Solution: Perchloric acid or cooling on ice.

-

Detection Reagent: Cysteine-carbazole-sulfuric acid reagent for the colorimetric quantification of ketoses[3][4].

2. Assay Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. A typical 600 µL reaction mixture contains[5]:

-

Appropriate volume of 50 mM Bis-Tris buffer (pH 7.0).

-

60 µL of 10 mM MnCl₂ (to a final concentration of 1 mM).

-

300 µL of 100 mM this compound (to a final concentration of 50 mM).

-

A specific amount of enzyme solution (e.g., 6.7 µg)[5].

-

-

Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 55°C for BvLI from Bacillus velezensis or up to 95°C for a hyperthermophilic LI) for 5 minutes[4][5].

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear[3][4].

-

Terminate the reaction by either placing the tube on ice or adding a stop solution.

3. Quantification of D-Xylulose (Product):

-

The amount of D-xylulose formed is determined using the cysteine-carbazole method[3].

-

Add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture.

-

Incubate to allow for color development.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

Calculate the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.

4. Calculation of Enzyme Activity:

-

One unit (U) of this compound Isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions[4].

Quantitative Data on this compound Isomerase Properties

The following table summarizes the kinetic parameters and optimal reaction conditions for this compound Isomerases from various microbial sources.

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Required Cofactor | Km for this compound (mM) | Vmax (U/mg) | Reference |

| Thermofilum sp. | >95 | 7.0 | Mn²⁺ | 73 ± 6.6 | 338 ± 14.9 | [5] |

| Cohnella laevoribosii | 70 | 6.5 | Mn²⁺ | 22.4 ± 1.5 | 5434.8 | [3] |

| Bacillus velezensis | 55 | 6.5 | Co²⁺ | N/A | N/A | [4] |

Note: N/A indicates data not available in the cited sources for this compound as the substrate.

Cellular Signaling and this compound

Direct research on the specific signaling pathways triggered by this compound is scarce. However, studies on the more abundant pentose, D-xylose, in organisms like Saccharomyces cerevisiae provide a model for how pentose sugars can be sensed and influence cellular metabolism. In yeast engineered to utilize xylose, it is understood that xylose metabolism can trigger signaling cascades that are typically associated with glucose limitation[6]. These pathways regulate the expression of sugar transporters and metabolic enzymes.

The following diagram provides a generalized representation of a pentose sugar signaling pathway, based on the current understanding of D-xylose sensing. It is important to note that this is an inferred model for this compound, as direct experimental evidence is lacking.

Conclusion

While this compound is a rare sugar in nature, its significance as a precursor for high-value pharmaceutical compounds has driven the development of robust biotechnological production methods. The enzymatic isomerization of abundant pentoses like D-xylose represents the most viable route for obtaining this compound. Understanding the properties of the key enzymes, such as this compound Isomerase, and optimizing their reaction conditions are critical for efficient synthesis. Further research into the cellular sensing and metabolic pathways related to this compound will undoubtedly open up new avenues for metabolic engineering and the development of novel therapeutics.

References

- 1. Lyxose - Wikipedia [en.wikipedia.org]

- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 3. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structure and Functional Groups of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose is a monosaccharide, specifically an aldopentose, with the chemical formula C5H10O5.[1][2] It is a C-2 epimer of D-Xylose.[2] While less common in nature than other aldopentoses, this compound serves as a crucial chiral building block in synthetic organic chemistry and is a component of some bacterial glycolipids.[2][3] A thorough understanding of its structure and the reactivity of its functional groups is paramount for its application in various research and development endeavors, including drug design and synthesis. This guide provides a detailed overview of the structural features, functional groups, and relevant experimental data for this compound.

Molecular Structure

This compound, like other monosaccharides, exists in equilibrium between an open-chain (acyclic) form and cyclic forms.[4]

Open-Chain Structure: Fischer Projection

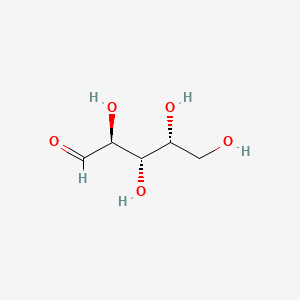

In its linear form, this compound possesses a five-carbon backbone with an aldehyde group at the C1 position and hydroxyl groups on the remaining four carbon atoms (C2, C3, C4, and C5).[2] The stereochemistry of the chiral centers in the Fischer projection of this compound is characterized by the hydroxyl groups on C2, C3, and C4 being on the left, left, and right sides, respectively.

Cyclic Structures: Haworth and Chair Projections

In aqueous solution, this compound predominantly exists in cyclic hemiacetal forms, which are the result of an intramolecular reaction between the aldehyde group at C1 and one of the hydroxyl groups, typically the one at C4 or C5. This cyclization creates a new stereocenter at C1, known as the anomeric carbon, leading to the formation of two anomers: α and β.

-

Pyranose Forms: When the C5 hydroxyl group attacks the C1 aldehyde, a six-membered ring is formed, referred to as a pyranose. These exist as α-D-lyxopyranose and β-D-lyxopyranose.

-

Furanose Forms: When the C4 hydroxyl group attacks the C1 aldehyde, a five-membered ring is formed, known as a furanose. These exist as α-D-lyxofuranose and β-D-lyxofuranose.

In solution, the pyranose forms are generally more stable and thus more abundant than the furanose forms.[5][6] The equilibrium between these forms is a dynamic process known as mutarotation.

The three-dimensional conformations of the pyranose rings are best represented by chair conformations. Studies have shown that this compound can adopt different chair conformations (e.g., 4C1 and 1C4).[5][6]

Functional Groups

The chemical reactivity of this compound is dictated by the functional groups present in its different structural forms.

-

Open-Chain Form:

-

Aldehyde (-CHO): The aldehyde group at C1 is responsible for the reducing properties of this compound and can undergo oxidation and reduction reactions.

-

Hydroxyl (-OH): this compound has four hydroxyl groups (one primary at C5 and three secondary at C2, C3, and C4). These groups can participate in esterification, etherification, and hydrogen bonding.

-

-

Cyclic Forms:

-

Hemiacetal: The anomeric carbon (C1) in the cyclic forms is part of a hemiacetal group. This group is reactive and is the site of glycosidic bond formation.

-

Hydroxyl (-OH): The hydroxyl groups remain available for reactions, though their reactivity can be influenced by their axial or equatorial positions in the chair conformation.

-

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C5H10O5 | [1][2][3] |

| Molar Mass | 150.13 g/mol | [3][7][8] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 108-112 °C | [8][9] |

| Solubility | Readily soluble in water | [1] |

| CAS Number | 1114-34-7 | [1][3] |

Experimental Protocols

The structural elucidation and conformational analysis of this compound are primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and the relative populations of different anomers and conformers of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D2O), to the desired concentration.

-

Data Acquisition:

-

1D NMR: 1H and 13C NMR spectra are acquired. The 1H NMR spectrum provides information on the chemical shifts and coupling constants of the protons. The anomeric proton signals are particularly diagnostic for identifying the α and β anomers.

-

2D NMR: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

COSY: Establishes proton-proton coupling networks, aiding in the assignment of signals along the carbon backbone.

-

HSQC: Correlates proton signals with their directly attached carbon atoms.

-

NOESY: Provides information about through-space proton-proton proximities, which is crucial for determining the stereochemistry and conformational preferences (e.g., chair conformations and the orientation of substituents).[6]

-

-

-

Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to assign all proton and carbon signals, determine the α/β anomeric ratio, and elucidate the predominant chair conformations of the pyranose rings.[6]

Visualization of Structural Equilibria

The following diagram illustrates the equilibrium between the open-chain form and the cyclic pyranose and furanose forms of this compound.

Equilibrium of this compound in solution.

References

- 1. guidechem.com [guidechem.com]

- 2. Lyxose - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Xylose [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. addi.ehu.es [addi.ehu.es]

- 7. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 1114-34-7 [chemicalbook.com]

The Unveiling of D-Lyxose: A Technical Guide to its Biological Role in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare pentose sugar, has emerged from relative obscurity to become a molecule of significant interest in the fields of microbiology, biotechnology, and drug development. While not as abundant as its isomer D-xylose, the metabolic pathways that process this compound offer a unique window into microbial sugar catabolism and present opportunities for metabolic engineering and the synthesis of valuable bioactive compounds. This technical guide provides an in-depth exploration of the biological role of this compound in microbial metabolism, detailing the enzymatic pathways, transport mechanisms, and regulatory networks that govern its utilization.

This compound Catabolic Pathway: A Gateway to Central Metabolism

The entry of this compound into the central metabolism of microorganisms is primarily initiated by a two-step enzymatic conversion that funnels it into the pentose phosphate pathway (PPP). This process is analogous to the initial steps of D-xylose metabolism, often leveraging the same or similar enzymatic machinery.

Isomerization to D-Xylulose

The first and key step in this compound catabolism is its isomerization to D-xylulose. This reaction is catalyzed by the enzyme This compound isomerase (LI) (EC 5.3.1.15).[1][2] This enzyme belongs to the family of isomerases that interconvert aldoses and ketoses.[2] While some microorganisms possess highly specific this compound isomerases, in many cases, this activity is a promiscuous function of D-xylose isomerase or other sugar isomerases.

The reaction is as follows:

This compound ⇌ D-Xylulose

Phosphorylation of D-Xylulose

Following isomerization, D-xylulose is phosphorylated to D-xylulose-5-phosphate. This reaction is catalyzed by xylulokinase (EC 2.7.1.17), an enzyme that utilizes ATP as a phosphate donor.[3][4]

The reaction is as follows:

D-Xylulose + ATP → D-Xylulose-5-phosphate + ADP

Entry into the Pentose Phosphate Pathway

D-Xylulose-5-phosphate is a key intermediate of the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of NADPH and precursor metabolites for nucleotide and aromatic amino acid biosynthesis.[5] Once formed, D-xylulose-5-phosphate enters the non-oxidative branch of the PPP, where it can be interconverted with other pentose phosphates like ribulose-5-phosphate and ribose-5-phosphate.[5]

Transport of this compound Across the Microbial Membrane

For this compound to be metabolized, it must first be transported into the microbial cell. Microorganisms have evolved a variety of transport systems for sugars, and this compound often utilizes transporters primarily intended for other pentoses, most notably D-xylose. The two major classes of transporters involved are proton-coupled symporters and ABC (ATP-binding cassette) transporters.

Proton-Coupled Symporters

Many bacteria utilize proton motive force to drive the uptake of sugars against a concentration gradient.[6] These systems, often belonging to the Major Facilitator Superfamily (MFS), co-transport a proton with a sugar molecule. The XylE protein in Escherichia coli is a well-characterized D-xylose/H+ symporter that can also transport this compound.[7]

ABC Transporters

ABC transporters are multi-protein complexes that use the energy from ATP hydrolysis to transport substrates across membranes.[8] In the context of pentose uptake, these systems typically consist of a periplasmic substrate-binding protein, a transmembrane channel, and a cytoplasmic ATPase. The XylFGH system in E. coli is a high-affinity ABC transporter for D-xylose that can also facilitate the uptake of this compound.[9]

Regulation of this compound Metabolism

The genes encoding the enzymes for this compound catabolism are typically under tight regulatory control to ensure that they are only expressed when this compound or a related inducer is present. The regulation of this compound metabolism is often integrated with the regulatory network for D-xylose utilization. In many bacteria, this is controlled by a transcriptional regulator, commonly a member of the LacI/GalR family of repressors or the AraC/XylS family of activators.

A well-studied example is the xyl operon in Escherichia coli, which is regulated by the XylR protein.[6] In the absence of an inducer, XylR binds to operator regions in the promoter of the xyl genes, preventing transcription. When D-xylose (and presumably this compound or a metabolite) is present, it binds to XylR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the operon.[10] This system is also often subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the xyl operon.[9]

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism varies between different microbial species and is dependent on the kinetic properties of the involved enzymes and transporters.

Table 1: Kinetic Parameters of this compound Isomerases from Various Microorganisms

| Microorganism | Substrate | K_m (mM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Ion Cofactor | Reference |

| Cohnella laevoribosii RI-39 | This compound | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn²⁺ | [11][12][13] |

| Bacillus velezensis | This compound | 15.8 ± 1.2 | 8.9 ± 0.5 | 6.5 | 55 | Co²⁺ | |

| Thermofilum sp. ex4484_79 | This compound | 73 ± 6.6 | 338 ± 14.9 | 7.0 | >95 | Mn²⁺ |

Table 2: Kinetic Parameters of Xylulokinases from Various Microorganisms

| Microorganism | Substrate | K_m (mM) | Optimal pH | Reference |

| Saccharomyces cerevisiae | D-Xylulose | 0.31 ± 0.01 | 6.5 | [10] |

| Mucor circinelloides | D-Xylulose | 0.29 | 7.4 | |

| Aerobacter aerogenes | D-Xylulose | 0.65 | - |

Table 3: Kinetic Parameters of D-Xylose Transporters (as a proxy for this compound)

| Microorganism | Transporter | Substrate | K_m (µM) | Transport Type | Reference |

| Bacillus megaterium | XylT | D-Xylose | 103 | H⁺ Symporter | [10] |

| Lactobacillus brevis | XylT | D-Xylose | 215 | H⁺ Symporter | [10] |

| Thermoanaerobacter ethanolicus | XylF | D-Xylose | 1.5 | ABC Transporter | [10] |

| Candida succiphila | - | D-Xylose | 3800 | Active Transport | [7] |

| Kluyveromyces marxianus | - | D-Xylose | 200 | Active Transport | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Bacterial Growth Curve Analysis on this compound

This protocol details the procedure for determining the growth characteristics of a bacterial strain using this compound as the sole carbon source.

Materials:

-

Bacterial strain of interest

-

Minimal medium broth (e.g., M9 minimal medium)

-

Sterile this compound stock solution (e.g., 20% w/v)

-

Sterile water

-

Spectrophotometer

-

Sterile culture tubes or a 96-well microplate

-

Incubator shaker

Procedure:

-

Prepare a starter culture of the bacterial strain by inoculating a single colony into a rich medium (e.g., LB broth) and incubating overnight at the optimal growth temperature.

-

The next day, wash the cells from the starter culture by centrifuging at 5000 x g for 10 minutes, removing the supernatant, and resuspending the cell pellet in sterile minimal medium lacking a carbon source. Repeat this washing step twice to remove any residual rich medium.

-

Prepare the experimental cultures by adding the washed cell suspension to fresh minimal medium containing this compound as the sole carbon source at a final concentration of, for example, 0.4% (w/v). The initial optical density at 600 nm (OD₆₀₀) should be adjusted to approximately 0.05.

-

As a control, prepare a culture in minimal medium with a well-metabolized sugar like glucose and another with no carbon source.

-

Incubate the cultures at the optimal growth temperature with shaking.

-

At regular time intervals (e.g., every 1-2 hours), measure the OD₆₀₀ of each culture using a spectrophotometer.

-

Plot the OD₆₀₀ values against time to generate growth curves.

This compound Isomerase Enzyme Assay

This protocol describes a colorimetric method to determine the activity of this compound isomerase.

Materials:

-

Cell-free extract or purified enzyme solution

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

MnCl₂ solution (10 mM)

-

This compound solution (200 mM)

-

Cysteine-carbazole-sulfuric acid reagent

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

50 µL of 50 mM sodium phosphate buffer (pH 6.5)

-

12.5 µL of 10 mM MnCl₂

-

An appropriate volume of enzyme solution

-

Sterile water to a final volume of 100 µL.

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C for the C. laevoribosii enzyme) for 5 minutes.[11]

-

Initiate the reaction by adding 25 µL of 200 mM this compound solution.

-

Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction is linear.

-

Stop the reaction by placing the tube on ice.

-

To determine the amount of D-xylulose produced, add 1.5 mL of the cysteine-carbazole-sulfuric acid reagent and incubate at room temperature for 2 hours.

-

Measure the absorbance at 560 nm.

-

Create a standard curve using known concentrations of D-xylulose to quantify the product.

-

One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.

HPLC Analysis of this compound and D-Xylulose

This protocol outlines a method for the separation and quantification of this compound and its isomer D-xylulose from a microbial culture or enzymatic reaction.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

-

Aminex HPX-87H column (or similar carbohydrate analysis column).

-

Sulfuric acid solution (e.g., 0.01 N) as the mobile phase.

-

Standards of this compound and D-xylulose.

-

Syringe filters (0.22 µm).

Procedure:

-

Prepare samples by centrifuging the culture or reaction mixture to remove cells or debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Set up the HPLC system with the Aminex HPX-87H column at an elevated temperature (e.g., 60-75°C) to improve peak resolution.

-

Use a mobile phase of dilute sulfuric acid at a constant flow rate (e.g., 0.6 mL/min).

-

Inject a known volume of the prepared sample onto the column.

-

Monitor the elution of the sugars using the RI detector.

-

Prepare a series of standard solutions of this compound and D-xylulose of known concentrations and inject them to create a calibration curve.

-

Identify and quantify the this compound and D-xylulose in the samples by comparing their retention times and peak areas to the standard curves.

Conclusion and Future Directions

The study of this compound metabolism in microorganisms is a rapidly evolving field. While the core catabolic pathway is largely understood to mirror that of D-xylose, there is still much to be discovered about the diversity of specific enzymes, the intricacies of transport kinetics, and the fine-tuning of regulatory networks across different microbial species. For researchers in drug development, understanding these pathways can open doors to the biocatalytic production of rare sugars that serve as precursors for novel therapeutics. For scientists and metabolic engineers, the knowledge of this compound metabolism provides a toolkit for designing and optimizing microbial cell factories for the production of biofuels and other valuable chemicals from pentose-rich biomass. Future research should focus on the discovery and characterization of novel this compound specific transporters and regulatory elements, which will be crucial for the rational engineering of microorganisms for efficient this compound utilization.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. Proton-linked sugar transport systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proton-linked D-xylose transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC transporter - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a novel this compound isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Isolation of D-Lyxose: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose is a rare aldopentose sugar of significant interest in the pharmaceutical and biotechnology sectors, serving as a key chiral building block for the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and anti-tumor immunostimulants.[1] Unlike its abundant epimer, D-xylose, this compound is not prevalent in nature, necessitating its production through synthetic routes.[2] This technical guide provides an in-depth review of the historical discovery and the evolution of isolation and synthesis methodologies for this compound. We detail the seminal classical chemical methods, such as the Kiliani-Fischer synthesis, and contrast them with modern, more efficient chemoenzymatic and microbial strategies. This guide offers comprehensive experimental protocols, quantitative data for yield and efficiency comparisons, and visual workflows to fully elucidate the core processes involved in this compound production.

Discovery and Early History

The history of this compound is intrinsically linked to the foundational work of Hermann Emil Fischer, the Nobel laureate who established the stereochemical configuration of sugars in the late 19th century.[3][4] Fischer's systematic approach to carbohydrate chemistry, utilizing reactions that extended the carbon chain of sugars, allowed for the synthesis and structural elucidation of numerous monosaccharides.[5]

The primary classical method for obtaining novel sugars like this compound was the Kiliani-Fischer synthesis . This process lengthens the carbon chain of an aldose by one atom, crucially creating a new chiral center at the C-2 position.[6] Consequently, the synthesis yields two C-2 epimers. Starting from the four-carbon aldose D-threose, the Kiliani-Fischer synthesis produces both D-xylose and its C-2 epimer, this compound.[5] This landmark chemical synthesis was not only a feat of organic chemistry but also the principal method for accessing rare pentoses like this compound for decades, paving the way for the study of its chemical properties and potential applications.

Classical Chemical Synthesis Protocols

Classical chemical methods are characterized by their ingenuity in manipulating stereochemistry but are often hampered by low yields, the use of toxic reagents, and challenging product separation.

Kiliani-Fischer Synthesis from D-Threose

The Kiliani-Fischer synthesis is a cornerstone of classical carbohydrate chemistry, enabling the ascent of a sugar series by one carbon. The process begins with nucleophilic addition of cyanide to the aldehyde group of the starting sugar, followed by hydrolysis and reduction.

Experimental Protocol:

-

Cyanohydrin Formation: D-threose is reacted with an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl carbon of the aldehyde group, forming a mixture of two diastereomeric cyanohydrins (D-lyxononitrile and D-xylononitrile).[5]

-

Hydrolysis and Lactonization: The resulting cyanohydrin mixture is heated in water. This hydrolyzes the nitrile group into a carboxylic acid. The newly formed aldonic acid readily undergoes intramolecular esterification to form a more stable five-membered ring structure, a γ-lactone.[5]

-

Separation: The two diastereomeric lactones (D-lyxono-1,4-lactone and D-xylono-1,4-lactone) are separated. This is a critical and often difficult step, typically achieved by fractional crystallization or column chromatography.

-

Reduction: The isolated D-lyxono-1,4-lactone is reduced to the corresponding aldose. Classically, this is performed using a sodium amalgam (Na(Hg)) in a dilute acid solution.[7] More modern variations may use a poisoned catalyst (e.g., Palladium on Barium Sulfate, Pd/BaSO₄) with hydrogen gas to reduce the cyanohydrin directly to an imine, which then hydrolyzes to the aldehyde.[8]

-

Purification: The final this compound product is purified from the reaction mixture, typically by crystallization.

Molybdate-Catalyzed Epimerization of D-Xylose

A more direct chemical route is the epimerization of the more abundant D-xylose. This reaction leverages the ability of molybdate ions in an acidic solution to catalyze the inversion of the hydroxyl group at the C-2 position.

Experimental Protocol:

-

Reaction Setup: A solution of D-xylose (e.g., 2 g) and molybdic acid (e.g., 200 mg) in water (e.g., 20 mL) is prepared in a reaction vessel.[3]

-

Epimerization: The mixture is heated at 90°C for approximately 6-8 hours.[3] During this time, an equilibrium is established between D-xylose and this compound.

-

Deionization: After heating, the solution is cooled and deionized using an anion-exchange resin (e.g., Amberlite IRA-45) to remove the molybdate catalyst.[3]

-

Purification: The resulting syrup, containing a mixture of D-xylose and this compound, requires separation. This is typically achieved via preparative chromatography, which is challenging due to the structural similarity of the epimers.

Modern Chemoenzymatic and Microbial Synthesis

The limitations of classical chemical synthesis have driven the development of biotechnological routes that offer higher specificity, milder reaction conditions, and improved yields. These methods often involve multiple enzymatic steps starting from inexpensive and abundant sugars like D-glucose or D-xylose.

Enzymatic Isomerization of D-Xylulose

The most direct enzymatic route to this compound is the isomerization of D-xylulose, a reaction catalyzed by the enzyme this compound isomerase (LI, EC 5.3.1.15).[9][10] D-xylulose itself can be produced from the abundant pentose D-xylose using D-xylose isomerase (XI).

Experimental Protocol:

-

Enzyme Preparation: this compound isomerase is required. This can be a purified recombinant enzyme or utilized within permeabilized whole microbial cells (e.g., toluene-treated Acinetobacter sp.) that express the enzyme.[11] The use of whole cells can obviate the need for complex enzyme purification.

-

Reaction Mixture: A buffered solution is prepared containing D-xylulose as the substrate. The optimal pH and temperature are specific to the enzyme source (see Table 2). The reaction typically requires a divalent metal cofactor, most commonly Manganese (Mn²⁺) or Cobalt (Co²⁺), at a concentration of approximately 1 mM.[12][13]

-

Isomerization Reaction: The enzyme preparation is added to the D-xylulose solution, and the mixture is incubated at the optimal temperature (e.g., 45-70°C) for several hours until equilibrium is approached. The reaction progress can be monitored by measuring the formation of this compound using techniques like HPLC.

-

Product Purification: A significant challenge is the separation of this compound from unreacted D-xylulose. A highly effective method involves the selective biological removal of the ketose.[11]

-

Enzyme Inactivation: The reaction is stopped, and the isomerase is denatured and removed (e.g., by heat treatment followed by centrifugation).

-

Selective Degradation: The resulting supernatant, containing both this compound and D-xylulose, is incubated with a yeast strain that preferentially metabolizes D-xylulose, such as Saccharomyces cerevisiae.[11]

-

Final Purification: After the yeast has consumed the D-xylulose, the cells are removed by centrifugation. The supernatant is then further purified (e.g., using activated charcoal and ion-exchange chromatography) and concentrated to yield crystalline this compound.[11]

-

Quantitative Data on Synthesis and Isolation

The efficiency of this compound production varies significantly between classical and modern methodologies. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of this compound Synthesis Yields

| Method | Starting Material | Key Reagent/Enzyme | Reported Yield/Conversion | Reference(s) |

| Kiliani-Fischer Synthesis | D-Threose | NaCN, Na(Hg) | ~30% (overall chemical yield) | [5] |

| Molybdate Epimerization | D-Xylose | Molybdic Acid | D-Xylose:this compound ratio of ~10:9 at equilibrium | [3] |

| Multi-step Microbial/Enzymatic | D-Glucose | C. famata, A. aceti, this compound Isomerase | 5% (D-arabitol from D-glucose), ~70% (this compound from D-xylulose) | [11] |

| Enzymatic Isomerization | D-Xylulose | This compound Isomerase | ~70% conversion at equilibrium | [11] |

| Chemical Synthesis | D-Arabinose | DAST reagent | 40% (overall yield over 7 steps) | [14] |

Table 2: Kinetic Properties of Selected this compound Isomerases (LIs)

| Enzyme Source | Optimum Temp (°C) | Optimum pH | Km (mM) for this compound | Vmax (U/mg) | Required Cofactor | Reference(s) |

| Thermofilum sp. | >95 | 7.0 | 74 ± 6.6 | 338 ± 14.9 | Mn²⁺ | [13] |

| Cohnella laevoribosii | 70 | 6.5 | 22.4 ± 1.5 | 5434.8 | Mn²⁺ | [9] |

| Providencia stuartii | 45 | 7.5 | 29.5 ± 2.1 | 14.6 ± 0.4 | Mn²⁺ | [1][12] |

| Bacillus velezensis | 55 | 6.5 | 3.5 ± 0.3 | 2.9 ± 0.1 | Co²⁺ | [12] |

Biochemical Significance and Metabolic Pathway

In microbial metabolism, this compound is not typically a primary carbon source. However, when available, it can be channeled into central metabolism. The key entry point is its isomerization to D-xylulose, a reaction catalyzed by this compound isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide synthesis.

Conclusion

The journey to obtain this compound, from the arduous classical syntheses of Fischer to modern, targeted enzymatic methods, mirrors the broader evolution of organic chemistry and biotechnology. While chemical methods like the Kiliani-Fischer synthesis were historically crucial for its discovery and initial characterization, their low yields and reliance on harsh reagents make them unsuitable for large-scale production. Today, chemoenzymatic and microbial strategies, particularly those employing highly specific and efficient this compound isomerases, represent the state-of-the-art. These biocatalytic methods, coupled with innovative purification techniques, provide a more sustainable and scalable platform for producing this compound, thereby facilitating its application in the development of next-generation pharmaceuticals and other high-value chemicals. Continued research into novel enzymes and metabolic engineering of microbial hosts promises to further optimize the production of this valuable rare sugar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 3. chempap.org [chempap.org]

- 4. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. biochem313.wordpress.com [biochem313.wordpress.com]

- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 9. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempap.org [chempap.org]

- 11. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]

- 14. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Novel Sugar Metabolism and Core Anabolic Pathways: An In-depth Technical Guide to D-Lyxose Metabolism and the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-lyxose metabolism and its intricate connection with the central metabolic pathway, the Pentose Phosphate Pathway (PPP). This compound, a rare sugar, presents unique opportunities in metabolic engineering and as a potential therapeutic agent. Understanding its catabolism is pivotal for harnessing its potential. This document details the enzymatic reactions, metabolic intermediates, and regulatory aspects of this compound utilization, with a specific focus on its entry into the non-oxidative phase of the PPP. We present curated quantitative data on key enzyme kinetics, detailed experimental protocols for pertinent assays, and visual representations of the involved metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, crucial for generating NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for producing precursors for nucleotide and aromatic amino acid synthesis.[1] While glucose is the canonical substrate for the PPP, the metabolism of other, less common sugars, such as this compound, offers insights into metabolic flexibility and opens avenues for novel biotechnological and therapeutic applications.

This compound is a C2 epimer of D-xylose and is not widely found in nature. However, certain microorganisms possess the enzymatic machinery to metabolize it.[2] The primary route for this compound catabolism involves its isomerization to D-xylulose, a ketopentose that is subsequently phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative PPP.[3] This entry point bypasses the oxidative phase of the PPP, directly influencing the flux through the non-oxidative reactions catalyzed by transketolase and transaldolase.

This guide will delve into the core aspects of this compound metabolism, its integration with the PPP, and the experimental methodologies required to study these processes.

This compound Metabolism: The Entry Point to the Pentose Phosphate Pathway

The catabolism of this compound is initiated by the enzyme This compound isomerase (D-LI) (EC 5.3.1.15), which catalyzes the reversible isomerization of this compound to D-xylulose.[3]

This compound ⇌ D-Xylulose

D-xylulose is then phosphorylated by xylulokinase to D-xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP.

Key Enzyme: this compound Isomerase (D-LI)

This compound isomerase is a metal-dependent enzyme that exhibits broad substrate specificity, also acting on other sugars like D-mannose and L-ribose.[4] The kinetic properties of D-LI vary among different microbial sources.

Table 1: Kinetic Parameters of this compound Isomerase from Various Microorganisms

| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Reference |

| Thermofilum sp. | This compound | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [2] |

| Bacillus velezensis | This compound | 25.1 ± 1.2 | 15.2 ± 0.5 | 6.5 | 55 | Co2+ | |

| Cohnella laevoribosii | This compound | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn2+ | |

| Thermotoga neapolitana | This compound | 50.3 ± 2.1 | 120.5 ± 2.5 | 7.5 | 85 | Mn2+, Co2+ | |

| Caldanaerobacter subterraneus | This compound | 33.1 ± 1.8 | 189.4 ± 5.2 | 7.0 | 75 | Mn2+ |

Integration with the Non-Oxidative Pentose Phosphate Pathway

D-xylulose-5-phosphate, the product of this compound metabolism, is a central intermediate in the non-oxidative PPP. This phase of the pathway involves a series of reversible reactions catalyzed by two key enzymes: transketolase and transaldolase . These enzymes interconvert pentose phosphates and glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.

The entry of D-xylulose-5-phosphate from this compound metabolism directly fuels these reactions, influencing the cellular pools of erythrose-4-phosphate (a precursor for aromatic amino acids) and ribose-5-phosphate (a precursor for nucleotides).

Experimental Protocols

This compound Isomerase Activity Assay

This protocol is based on the cysteine-carbazole method, which measures the formation of the ketose product (D-xylulose) from the aldose substrate (this compound).[2]

Materials:

-

This compound solution (e.g., 100 mM in 50 mM buffer)

-

Enzyme solution (purified this compound isomerase or cell lysate)

-

50 mM Buffer (e.g., Bis-Tris, pH 7.0)

-

1 mM MnCl2

-

70% (v/v) Sulfuric acid

-

0.12% (w/v) Carbazole in absolute ethanol

-

1.5% (w/v) Cysteine hydrochloride solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

500 µL of 50 mM Buffer (pH 7.0)

-

50 µL of 10 mM MnCl2

-

50 µL of 1 M this compound

-

Appropriate volume of enzyme solution

-

Adjust the final volume to 600 µL with buffer.

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 95°C for TsLI) for a defined period (e.g., 10-30 minutes).[2]

-

Stop the reaction by placing the tube on ice.

-

To a new tube, add 100 µL of the reaction mixture.

-

Add 100 µL of 1.5% cysteine hydrochloride solution and mix.

-

Add 3 mL of 70% sulfuric acid and mix vigorously.

-

Add 100 µL of 0.12% carbazole solution and mix.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of D-xylulose.

-

Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.

Transketolase Activity Assay

This is a coupled enzyme assay that measures the rate of NADH oxidation.[5]

Materials:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Substrates: Ribose-5-phosphate and Xylulose-5-phosphate (or generate in situ from ribose-5-phosphate)

-

Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a master mix containing reaction buffer, coupling enzymes, and NADH.

-

Add the cell lysate or purified transketolase to a cuvette.

-

Add the master mix to the cuvette.

-

Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the transketolase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Metabolite Extraction for LC-MS Analysis

This protocol is for the extraction of polar metabolites, including sugar phosphates, from bacterial or yeast cells.

Materials:

-

Cell culture

-

Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

-

Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

-

Centrifuge capable of reaching low temperatures

Procedure:

-

Rapidly quench the metabolism of a known quantity of cells by adding the culture to the pre-chilled quenching solution.

-

Centrifuge the cell suspension at low temperature (e.g., -9°C) to pellet the cells.

-

Remove the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for LC-MS analysis.

Metabolic Flux Analysis using Isotopic Tracers

To quantitatively understand the flow of carbon from this compound through the PPP, metabolic flux analysis (MFA) using stable isotope tracers is the method of choice.[6][7] By feeding cells with 13C-labeled this compound (if available) or more commonly, using 13C-labeled glucose and observing the labeling patterns in downstream metabolites, the relative activities of different pathways can be determined.

A common approach involves using [1,2-13C2]glucose.[8] The metabolism of this tracer through the oxidative PPP results in the loss of the C1 label, leading to singly labeled pentose phosphates. In contrast, entry into the non-oxidative PPP via glycolysis retains both labels. By analyzing the mass isotopomer distribution of PPP intermediates and downstream metabolites like lactate or amino acids using GC-MS or LC-MS, the flux through the oxidative and non-oxidative branches can be deconvoluted.[8][9]

Conclusion and Future Directions

The metabolism of this compound provides a direct entry point into the non-oxidative branch of the Pentose Phosphate Pathway, offering a unique model to study the regulation and dynamics of this crucial metabolic network. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. Future research should focus on elucidating the regulatory mechanisms that govern this compound uptake and metabolism, exploring the metabolic fate of this compound in various cell types, and leveraging this knowledge for the development of novel bioproduction platforms and therapeutic strategies. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and dynamic metabolic modeling, will be instrumental in unraveling the complexities of this compound metabolism and its impact on cellular physiology.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ketol-isomerase - Wikipedia [en.wikipedia.org]

- 4. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Thermochemical Stability of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data pertinent to the stability of D-Lyxose, a pentose sugar of significant interest in various biochemical and pharmaceutical applications. Understanding the energetic landscape of this compound is crucial for its application in drug design, metabolic pathway analysis, and as a synthon in chemical manufacturing. This document outlines the key thermochemical parameters, details the experimental and computational methodologies used for their determination, and presents logical workflows for these processes.

Thermochemical Data for Aldopentose Stability

Direct experimental thermochemical data for this compound are not extensively published. However, values for its standard formation properties have been derived through thermochemical network calculations, leveraging comprehensive experimental data from its isomers. For comparative purposes, this guide presents the experimentally determined thermochemical data for α-D-xylose, a closely related C-2 epimer of this compound, as detailed in the comprehensive study by Ribeiro da Silva et al.[1][2][3]. These values provide a critical reference point for understanding the stability of C5 sugars.

The thermochemical network calculations performed in the study of α-D-xylose led to the derivation of standard formation properties for this compound in both crystalline (cr) and aqueous (aq) states at T = 298.15 K.[1][2][3][4] Unfortunately, the specific numerical results of these calculations for this compound are not detailed in the publicly available abstracts of the primary literature. Access to the full publication is required to obtain these specific values.

Table 1: Experimental Thermochemical Data for α-D-xylose(cr) at T = 298.15 K and p° = 0.1 MPa

| Thermochemical Property | Symbol | Value |

| Standard Molar Enthalpy of Combustion | ΔcH° | -(2342.2 ± 0.8) kJ·mol⁻¹[2] |

| Standard Molar Enthalpy of Formation | ΔfH° | -(1054.5 ± 1.1) kJ·mol⁻¹[1][3] |

| Third Law Standard Molar Entropy | S° | (175.3 ± 1.9) J·K⁻¹·mol⁻¹[1][3] |

| Standard Molar Gibbs Energy of Formation | ΔfG° | -(750.5 ± 1.0) kJ·mol⁻¹[1][3] |

| Standard Molar Heat Capacity | Cp° | (178.1 ± 1.8) J·K⁻¹·mol⁻¹[2] |

Note: These values serve as a robust proxy for understanding the general thermochemical stability of this compound.

Methodologies for Determining Thermochemical Stability

The determination of thermochemical data for carbohydrates like this compound relies on a combination of precise experimental measurements and advanced computational modeling.

Experimental Protocols

2.1.1. Oxygen Bomb Calorimetry for Enthalpy of Combustion

Oxygen bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation is derived.

Detailed Protocol:

-

Sample Preparation:

-

The carbohydrate sample (e.g., this compound) is dried to a constant mass to eliminate any residual water.

-

A precise mass of the sample (typically 0.5 g to 1.5 g) is pressed into a pellet.

-

The pellet is weighed to a high degree of accuracy.

-

-

Calorimeter Calibration:

-

The calorimeter is calibrated using a substance with a known enthalpy of combustion, typically benzoic acid.

-

A pellet of benzoic acid is combusted under identical conditions to the sample, and the temperature rise of the surrounding water is measured.

-

This allows for the determination of the heat capacity of the calorimeter system.

-

-

Combustion Procedure:

-

The sample pellet is placed in a crucible within the decomposition vessel ("bomb").

-

A fuse wire is positioned to be in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The pressurized bomb is submerged in a known quantity of water in the calorimeter's insulated container.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water in the calorimeter is monitored with high precision as a function of time until a maximum temperature is reached and the system begins to cool.

-

The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the heat released during combustion.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

The standard molar enthalpy of combustion is then calculated from the corrected heat release and the molar mass of the sample.

-

2.1.2. Heat Capacity Measurement using a Physical Property Measurement System (PPMS)

A Physical Property Measurement System (PPMS) is utilized to measure the heat capacity of a substance over a wide range of temperatures with high accuracy. This data is essential for calculating entropy and Gibbs free energy at different temperatures.

Detailed Protocol:

-

Sample Preparation and Mounting:

-

A small, precisely weighed sample of the crystalline carbohydrate is used.

-

The sample is affixed to a sample platform (puck) using a minimal amount of thermal grease to ensure good thermal contact.

-

-

Addenda Measurement:

-

To account for the heat capacity of the sample platform and the thermal grease, an initial measurement is performed on the empty platform with the grease applied. This is known as the addenda measurement.

-

-

Measurement Procedure:

-

The sample puck is placed in a high-vacuum chamber within the PPMS to ensure thermal isolation.

-

The system measures heat capacity using a relaxation method. A known amount of heat is applied to the sample platform, causing its temperature to rise. The heat source is then turned off, and the system's temperature relaxes back to the base temperature.

-

The time constant of this relaxation is directly related to the heat capacity of the sample and the addenda.

-

This process is repeated automatically at various temperature setpoints over the desired range (e.g., from near absolute zero to above room temperature).

-

-

Data Analysis:

-

The PPMS software automatically subtracts the heat capacity of the addenda from the total measured heat capacity at each temperature point to yield the heat capacity of the sample.

-

The measured heat capacity values as a function of temperature are then used to calculate thermodynamic functions such as the standard molar entropy (S°) and the change in enthalpy (H° - H°₀) by integrating the heat capacity data.

-

Computational Protocols

2.2.1. High-Accuracy Composite Methods (e.g., Gaussian-4 Theory)

Computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-accuracy composite methods, such as Gaussian-4 (G4) theory, combine the results of several calculations to achieve high accuracy.

Detailed Workflow:

-

Geometry Optimization:

-

An initial 3D structure of the this compound molecule (in its various conformational and anomeric forms) is generated.

-

The molecular geometry is optimized using a reliable and computationally efficient method, such as Density Functional Theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-31G(2df,p)). This step locates the minimum energy conformation of the molecule.

-

-

Vibrational Frequency Calculation:

-

At the optimized geometry, a vibrational frequency calculation is performed using the same level of theory (B3LYP/6-31G(2df,p)).

-

The results of this calculation are used to:

-

Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE).

-

Determine the thermal corrections to the enthalpy and Gibbs free energy, which account for the contributions of translational, rotational, and vibrational motion at a given temperature (e.g., 298.15 K).

-

-

-

Single-Point Energy Calculations:

-

To improve the accuracy of the electronic energy, a series of single-point energy calculations are performed at the optimized geometry using higher levels of theory and larger basis sets. These typically include:

-

Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Møller-Plesset perturbation theory (MP2 and MP4).

-

Calculations with very large basis sets to extrapolate to the complete basis set (CBS) limit.

-

-

-

Energy Correction and Combination:

-

The G4 protocol combines the energies from the various calculations in a specific, predefined manner to cancel out errors inherent in each individual calculation. This includes corrections for:

-

Basis set incompleteness.

-

Electron correlation effects beyond the CCSD(T) level.

-

Higher-level empirical corrections.

-

-

-

Calculation of Thermochemical Properties:

-

The final, high-accuracy G4 energy is combined with the ZPVE and thermal corrections from the frequency calculation to yield the total enthalpy and Gibbs free energy of the molecule.

-

The standard enthalpy of formation (ΔfH°) can then be calculated by considering the atomization energy of the molecule and the experimentally known enthalpies of formation of the constituent atoms.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the determination of thermochemical data for this compound.

References

A Technical Guide to the Spectroscopic Properties of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of D-Lyxose, a key aldopentose sugar. Understanding its structural and conformational characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its application in glycobiology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents logical workflows for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. Due to intramolecular cyclization, this compound primarily exists as a mixture of α- and β-pyranose anomers, which are in equilibrium (mutarotation).

In aqueous solution, this compound establishes an equilibrium with a majority of the α-anomer. Studies have shown the ratio of α- to β-anomers to be approximately 66:34.[1] The pyranose (six-membered ring) forms are dominant in solution.[1]

The ¹H NMR spectrum of this compound in deuterium oxide (D₂O) displays characteristic signals that confirm its structure and anomeric composition. The anomeric protons (H-1) are the most deshielded, appearing in the 4.5-5.5 ppm region, distinct from the other ring protons which form a complex, overlapping multiplet region between 3.0 and 4.5 ppm.[2] The α-anomeric proton typically resonates at a lower field (higher ppm) than the β-anomeric proton.[3]

Table 1: ¹H NMR Chemical Shift Data for this compound Anomers in D₂O

| Proton | Anomer | Approximate Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | α-pyranose | Downfield (e.g., ~5.2) | d, small J value (axial-equatorial) |

| H-1 | β-pyranose | Upfield (e.g., ~4.6) | d, large J value (axial-axial) |

| H-2 to H-5 | Both | 3.0 - 4.5 | Complex, overlapping multiplets |

Note: Specific chemical shifts can vary based on concentration, temperature, and pH. The assignments for H-2 to H-5 typically require advanced 2D NMR techniques like COSY and HSQC for full resolution.

The ¹³C NMR spectrum provides a distinct signal for each of the five carbon atoms in the this compound ring, offering a clear fingerprint for each anomer. The anomeric carbon (C-1) is the most deshielded, appearing around 95 ppm.

Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound Anomers in D₂O

| Carbon Atom | α-pyranose (δ ppm)[4] | β-pyranose (δ ppm)[4] |

|---|---|---|

| C-1 | 95.5 | 95.9 |

| C-2 | 71.5 | 71.5 |

| C-3 | 72.0 | 74.2 |

| C-4 | 69.0 | 68.0 |

| C-5 | 64.6 | 65.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is dominated by features characteristic of its multiple hydroxyl groups and alkane backbone.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretching | Alkane (-CH, -CH₂) |

| ~1450 | C-H bending | Alkane (-CH, -CH₂) |